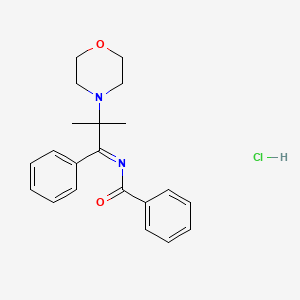
Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((3-methyl-1H-indol-2-yl)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((3-methyl-1H-indol-2-yl)carbonyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a piperazine ring is introduced to a pre-functionalized aromatic system. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification using techniques like column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of the piperazine ring to its N-oxide form.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific substituents on the piperazine ring and the aromatic system. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders and infections.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some piperazine derivatives act as inhibitors of neurotransmitter reuptake, thereby increasing the levels of neurotransmitters in the synaptic cleft.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine derivatives: Similar in structure but with a different ring system.
Morpholine derivatives: Contain an oxygen atom in the ring, leading to different chemical properties.
Quinoline derivatives: Contain a fused aromatic ring system, often used in antimalarial drugs.
Uniqueness
Piperazine derivatives are unique due to their versatile chemical reactivity and wide range of biological activities. Their ability to interact with various molecular targets makes them valuable in drug discovery and development.
Eigenschaften
CAS-Nummer |
136817-30-6 |
|---|---|
Molekularformel |
C22H27N5O |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(3-methyl-1H-indol-2-yl)-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H27N5O/c1-15(2)24-19-9-6-10-23-21(19)26-11-13-27(14-12-26)22(28)20-16(3)17-7-4-5-8-18(17)25-20/h4-10,15,24-25H,11-14H2,1-3H3 |
InChI-Schlüssel |
QQFPIFOITOLHFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)N3CCN(CC3)C4=C(C=CC=N4)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


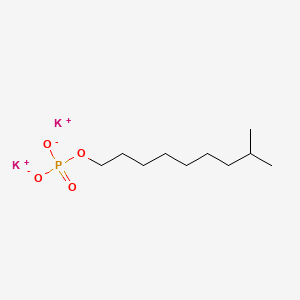

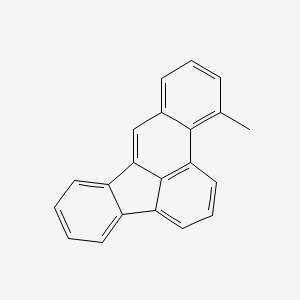
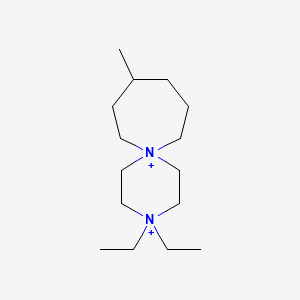
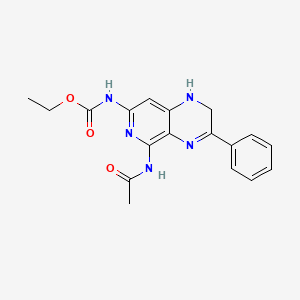

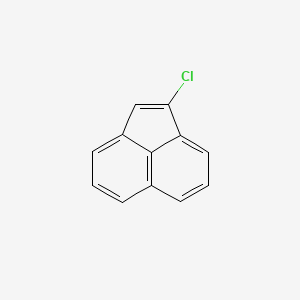
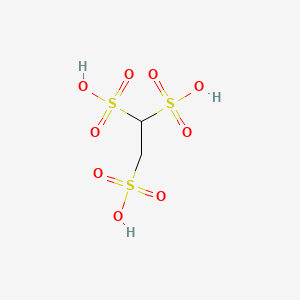
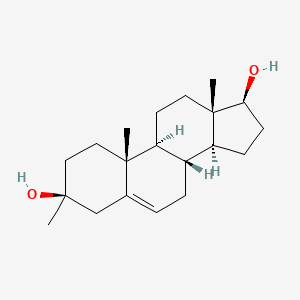

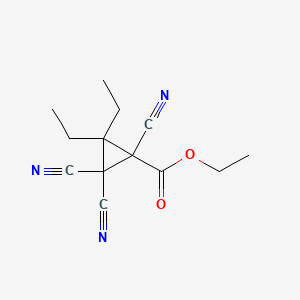
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)

